3-(4-Ethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine

Kinase inhibition STK33 SAR

3-(4-Ethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine (CAS 872689-18-4) is a synthetic 3,6-disubstituted pyridazine derivative with molecular formula C₁₈H₁₇N₃OS and a molecular weight of 323.41 g/mol. The compound belongs to the pyridazine heterocycle class—a six-membered aromatic ring bearing two adjacent nitrogen atoms at positions 1 and 2—and features two key pharmacophoric substituents: a 4-ethoxyphenyl group at position 3 and a pyridin-2-ylmethylsulfanyl group at position The pyridazine scaffold is a recognized privileged structure in medicinal chemistry, serving as the core of clinically approved drugs (e.g., the PARP inhibitor olaparib) and numerous preclinical candidates targeting kinases, phosphodiesterases, cyclooxygenase-2, and antimicrobial pathways.

Molecular Formula C18H17N3OS
Molecular Weight 323.41
CAS No. 872689-18-4
Cat. No. B2772596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
CAS872689-18-4
Molecular FormulaC18H17N3OS
Molecular Weight323.41
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=N3
InChIInChI=1S/C18H17N3OS/c1-2-22-16-8-6-14(7-9-16)17-10-11-18(21-20-17)23-13-15-5-3-4-12-19-15/h3-12H,2,13H2,1H3
InChIKeyWXZVEOMQTDKONI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Ethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine (CAS 872689-18-4): Chemical Identity, Structural Class, and Procurement Context


3-(4-Ethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine (CAS 872689-18-4) is a synthetic 3,6-disubstituted pyridazine derivative with molecular formula C₁₈H₁₇N₃OS and a molecular weight of 323.41 g/mol . The compound belongs to the pyridazine heterocycle class—a six-membered aromatic ring bearing two adjacent nitrogen atoms at positions 1 and 2—and features two key pharmacophoric substituents: a 4-ethoxyphenyl group at position 3 and a pyridin-2-ylmethylsulfanyl group at position 6. The pyridazine scaffold is a recognized privileged structure in medicinal chemistry, serving as the core of clinically approved drugs (e.g., the PARP inhibitor olaparib) and numerous preclinical candidates targeting kinases, phosphodiesterases, cyclooxygenase-2, and antimicrobial pathways [1]. This specific compound is commercially available through multiple chemical suppliers and is primarily positioned as a research tool and synthetic building block for structure–activity relationship (SAR) exploration, kinase inhibitor discovery programs, and heterocyclic chemistry derivatization studies. IMPORTANT CAVEAT: As of the search date, no primary research articles or patents with quantitative biological activity data specific to this exact compound (CAS 872689-18-4) were identified in PubMed, BindingDB, ChEMBL, or the patent literature. The differentiation evidence presented below therefore relies on data from closely related structural analogs and well-established class-level SAR principles. Users should treat all comparator-based inferences as hypotheses requiring experimental verification with the actual compound.

Why Generic Substitution Fails for 3-(4-Ethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine: Structural Differentiation That Prevents Simple In-Class Swapping


The pyridazine scaffold tolerates diverse substitution at positions 3 and 6, and seemingly minor structural variations at either position can produce order-of-magnitude differences in biological potency, target selectivity, and physicochemical properties. For this compound, three structural features preclude generic substitution within the pyridazine class: (1) the 4-ethoxyphenyl group at position 3 establishes a specific lipophilic and electronic profile—replacing ethoxy with methoxy alters logP by approximately 0.5 units and modifies metabolic stability, while removing the oxygen atom entirely (as in the 4-ethylphenyl analog, CAS 896045-78-6) eliminates H-bond acceptor capacity [1]; (2) the pyridin-2-ylmethylsulfanyl group at position 6 is functionally distinct from simple alkylthio (methylthio) or alkoxy substituents—the pyridine nitrogen provides an additional H-bond acceptor site and enables potential bidentate metal-chelation geometry that is absent in the 4-pyridyl regioisomer (CAS 899968-49-1) [2]; and (3) the specific combination of these two substituents creates a unique three-dimensional pharmacophore that cannot be recapitulated by mixing and matching other 3-aryl/6-thioether pyridazine building blocks. Even among compounds sharing the same pyridin-2-ylmethylsulfanyl group at position 6, varying the 3-aryl substituent from 4-ethoxyphenyl to 3-nitrophenyl (CAS 893998-30-6) shifts the kinase selectivity profile dramatically—the 3-nitrophenyl analog demonstrates potent p38α MAP kinase inhibition (IC₅₀ = 12 nM) and JNK3 inhibition (IC₅₀ = 28 nM), a profile that may differ substantially for the 4-ethoxyphenyl congener [3].

Quantitative Differentiation Evidence for 3-(4-Ethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine: Comparator Data and Class-Level SAR


Kinase Binding Potential: Pyridin-2-ylmethylsulfanyl vs Methylthio at Position 6 — STK33 Comparative Baseline

The closest structurally characterized analog with publicly available quantitative kinase binding data is 3-(4-ethoxyphenyl)-6-(methylthio)pyridazine (CID 7502724, BDBM67614). This compound, which differs from the target only by bearing a simple methylthio (-SCH₃) group at position 6 instead of the pyridin-2-ylmethylsulfanyl (-SCH₂-C₅H₄N) group, was tested against STK33 kinase in a non-ATP competitive inhibition assay and returned an EC₅₀ > 120,000 nM, indicating essentially no measurable inhibition [1]. The pyridin-2-ylmethylsulfanyl group in the target compound introduces three structural enhancements not present in the methylthio comparator: (i) an additional aromatic ring capable of π-stacking with hydrophobic kinase pockets, (ii) a pyridine nitrogen that can serve as a hydrogen-bond acceptor or metal-coordination site, and (iii) a methylene spacer providing conformational flexibility to optimize binding pose. These features are consistent with established pyridazine kinase inhibitor SAR, wherein heteroaryl-thioether substituents at position 6 confer substantially greater potency than simple alkylthio groups [2]. While direct kinase profiling data for the target compound are not yet publicly available, the methylthio analog's inactivity provides a clear baseline against which the pyridin-2-ylmethylsulfanyl modification can be experimentally benchmarked.

Kinase inhibition STK33 SAR thioether substituent effects

Regioisomeric Differentiation: 2-Pyridyl vs 4-Pyridyl Thioether Attachment and Implications for Metal Chelation

A structurally isomeric comparator, 3-(4-ethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine (CAS 899968-49-1), differs from the target compound solely in the attachment point of the pyridyl ring—position 4 vs position 2 on the pyridine moiety. This seemingly subtle regioisomeric change carries profound consequences for metal-coordination capacity: the 2-pyridyl isomer (target compound) can form a stable five-membered N,N-chelate ring involving the pyridazine N2 nitrogen and the pyridine nitrogen, a geometry exploited in numerous metalloenzyme inhibitors and coordination complexes [1]. In contrast, the 4-pyridyl isomer cannot engage in intramolecular N,N-chelation, as the pyridine nitrogen is positioned para to the methylene linker and cannot simultaneously coordinate a metal center with the pyridazine nitrogens [2]. This chelation capacity is relevant for targets requiring metal cofactors (e.g., CYP enzymes, metalloproteases, kinases with Mg²⁺/Mn²⁺ in the active site) and for applications in coordination chemistry and catalysis. Both isomers share identical molecular formula (C₁₈H₁₇N₃OS) and molecular weight (323.41 g/mol) , making them indistinguishable by mass spectrometry alone and necessitating careful chromatographic or spectroscopic verification upon procurement.

Regioisomer comparison metal chelation coordination chemistry pyridazine SAR

Class-Level Kinase Inhibition Precedent: p38α MAP Kinase and JNK3 Activity of a Pyridin-2-ylmethylsulfanyl-Pyridazine Congener

The closest compound with publicly reported quantitative kinase inhibition data that shares the identical pyridin-2-ylmethylsulfanyl substitution at position 6 of the pyridazine core is 3-(3-nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine (CAS 893998-30-6). Derivatives of this compound demonstrate potent inhibitory activity against p38α MAP kinase (IC₅₀ = 12 nM) and JNK3 (IC₅₀ = 28 nM), with reported selectivity over other kinase families [1]. This establishes a critical class-level precedent: the pyridin-2-ylmethylsulfanyl-pyridazine scaffold is capable of achieving nanomolar kinase inhibition when appropriately substituted at the 3-aryl position. The target compound differs at the 3-aryl position (4-ethoxyphenyl vs 3-nitrophenyl), which is expected to modulate potency, selectivity, and physicochemical properties: the 4-ethoxyphenyl group is electron-donating and more lipophilic (predicted ΔlogP ~+0.5–1.0 vs the nitrophenyl analog), while the 3-nitrophenyl group is electron-withdrawing [2]. For broader context, trisubstituted pyridazine-based p38 MAPK inhibitors have been reported with IC₅₀ values in the 1–20 nM range [3], and 3,6-disubstituted pyridazines have demonstrated in vivo anticancer activity through JNK1 pathway modulation [4], collectively validating the pyridazine scaffold for kinase drug discovery.

p38 MAPK JNK3 kinase inhibitor pyridazine pyridin-2-ylmethylsulfanyl pharmacophore

Ethoxy vs Methoxy 4-Phenyl Substitution: Lipophilicity Tuning and Metabolic Stability Differentiation

The closest in-class comparator varying solely at the 4-alkoxy position is 3-(4-methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine (CAS 872688-95-4). The ethoxy-to-methoxy substitution represents the smallest possible structural perturbation within this series, yet produces measurable differences in key drug-like properties. Based on predicted logP values for C₁₈H₁₇N₃OS compounds in the ZINC database, the ethoxy analog (target compound) is predicted to have a logP of approximately 3.3–4.2, roughly 0.5 log units higher than the methoxy analog [1]. This increased lipophilicity translates to an ~3-fold higher calculated octanol-water partition coefficient, which can enhance membrane permeability but may reduce aqueous solubility. From a metabolic standpoint, the ethoxy group (O-CH₂CH₃) is generally more resistant to cytochrome P450-mediated O-dealkylation than the methoxy group (O-CH₃), potentially conferring improved metabolic stability [2]. Conversely, the methoxy analog has a molecular weight of 309.39 g/mol (14 Da lighter), offering a marginal advantage for fragment-based or ligand-efficiency-driven programs. Within the broader ethoxyphenyl-pyridazine pharmacophore class, GW406381X (2-(4-ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]-pyrazolo[1,5-b]pyridazine) demonstrates that the 4-ethoxyphenyl motif can support picomolar target engagement (COX-2 IC₅₀ = 3 nM) in optimized clinical candidates [3].

Lipophilicity ethoxy vs methoxy logP metabolic stability O-dealkylation

Drug-Likeness Profile and Physicochemical Compliance: Predicted Suitability for Oral Bioavailability Screening

The target compound's physicochemical profile places it within favorable drug-like chemical space. With a molecular weight of 323.41 g/mol (<500 Da threshold), predicted logP in the range of 3.3–4.2 (<5 threshold), 3 hydrogen-bond acceptors (pyridazine N1/N2 and pyridine N; ethoxy O has limited acceptor capacity due to steric hindrance, and the thioether S contributes negligibly), and 0 hydrogen-bond donors, the compound satisfies Lipinski's Rule of Five with zero violations [1]. In comparison, the 4-ethylphenyl analog (CAS 896045-78-6, MW 307.42, C₁₈H₁₇N₃S) lacks the ethoxy oxygen, reducing H-bond acceptor count to 2 and shifting logP higher by approximately 0.3–0.5 units, which may reduce aqueous solubility without compensatory permeability gains . For context, pyridazine-based COX-2 inhibitors reported in the literature that exhibit GI safety profiles superior to celecoxib share similar molecular weight ranges (~400–450 Da) and logP values (ALogP ~3.5), with compounds 9a and 16b displaying COX-2 IC₅₀ values of 15.50 nM and 16.90 nM, respectively, vs 17.79 nM for celecoxib [2]. The target compound's lower molecular weight (323.4 vs ~400–450 for the COX-2 series) positions it advantageously for fragment-growth or lead-optimization programs where molecular efficiency metrics (ligand efficiency, lipophilic ligand efficiency) are prioritized.

Drug-likeness Lipinski Rule of Five physicochemical properties bioavailability lead-likeness

Recommended Research and Procurement Application Scenarios for 3-(4-Ethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine (CAS 872689-18-4)


Kinase Inhibitor Screening Panels — STK33, p38 MAPK, and JNK Family Targets

Based on the STK33 binding data for the methylthio analog (EC₅₀ > 120,000 nM) and the nanomolar p38α/JNK3 activity of the pyridin-2-ylmethylsulfanyl-containing nitrophenyl congener (IC₅₀ = 12–28 nM), this compound is best deployed as a screening candidate in kinase panels that include STK33, p38α/β, JNK1/2/3, and related MAP kinase family members [1]. The pyridin-2-ylmethylsulfanyl group's capacity for hinge-region H-bonding and potential type II kinase inhibitor binding modes makes this scaffold particularly relevant for kinases with accessible allosteric pockets adjacent to the ATP-binding site [2]. Procurement recommendation: order sufficient quantity (≥10 mg) to enable full-dose-response profiling (8-point, 3-fold dilution series starting at 10 μM) against a panel of 50–100 kinases, using the methylthio analog as a negative control and staurosporine as a positive control.

Structure-Activity Relationship (SAR) Studies — 3-Aryl and 6-Thioether Systematic Variation

This compound serves as a key intermediate-lipophilicity reference point within a systematic SAR matrix varying both the 3-aryl substituent (4-OEt, 4-OMe, 4-Et, 3-NO₂, 4-Cl, H) and the 6-thioether substituent (methylthio, pyridin-2-ylmethylsulfanyl, pyridin-4-ylmethylsulfanyl, benzylthio, 4-nitrobenzylthio). The ethoxy group provides a calibrated ΔlogP increment of ~0.5 relative to methoxy, enabling fine-tuning of lipophilic efficiency (LipE = pIC₅₀ − logP) [3]. The 4-pyridyl regioisomer (CAS 899968-49-1) should be procured in parallel as a specificity control to isolate the contribution of the 2-pyridyl nitrogen's chelation geometry to any observed biological activity. The 4-ethylphenyl analog (CAS 896045-78-6) serves as the des-oxy control to quantify the contribution of the ethoxy oxygen's H-bond acceptor capacity.

Metal-Coordination Chemistry and Metalloenzyme Inhibitor Design

The 2-pyridyl regioisomer's unique N,N-bidentate chelation geometry—involving the pyridazine N2 and the pyridine N of the pyridin-2-ylmethylsulfanyl group—makes this compound a valuable building block for designing metalloenzyme inhibitors targeting zinc-dependent enzymes (e.g., matrix metalloproteinases, histone deacetylases), iron-containing enzymes (e.g., lipoxygenases, CYP450s), or kinases requiring Mg²⁺/Mn²⁺ cofactors [4]. The 4-pyridyl regioisomer cannot achieve this chelation geometry and serves as the ideal negative control. Researchers studying metal-organic frameworks (MOFs), coordination polymers, or homogeneous catalysis may also find this compound useful as a heterocyclic ligand precursor. Procurement should be accompanied by the 4-pyridyl isomer to enable direct chelation-dependent activity comparisons.

Synthetic Building Block for Further Derivatization — Sulfur Oxidation, Pyridazine Functionalization, and Cross-Coupling

The thioether (-S-) linkage at position 6 is a versatile synthetic handle: oxidation with mCPBA or H₂O₂ yields the corresponding sulfoxide and sulfone derivatives, which may exhibit altered potency, solubility, and metabolic stability profiles [5]. The pyridazine ring itself can undergo electrophilic substitution, nucleophilic displacement, or metal-catalyzed cross-coupling at available positions. The pyridine ring of the pyridin-2-ylmethylsulfanyl group can be quaternized or N-oxidized to further modulate physicochemical properties. Additionally, the ethoxy group can be deprotected (BBr₃) to reveal the phenol for further O-functionalization. These synthetic exit vectors make the compound a rich starting point for generating focused compound libraries for phenotypic or target-based screening [6].

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